molecular formula C14H20N2O6 B558220 Boc-Pro-OSu CAS No. 3392-10-7

Boc-Pro-OSu

Cat. No. B558220
CAS RN: 3392-10-7
M. Wt: 312,32 g/mole
InChI Key: DICWIJISMKZDDY-VIFPVBQESA-N
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Description

Synthesis Analysis

Boc-Pro-OSu is used in the BOC protection of amines, a process that is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is reported to be efficient and eco-friendly, yielding almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .


Molecular Structure Analysis

The molecular structure of Boc-Pro-OSu is represented by the linear formula C14H20N2O6 . The compound is a solid at room temperature .


Chemical Reactions Analysis

Boc-Pro-OSu is involved in the BOC protection of amines, a key step in the synthesis of multifunctional targets . The BOC group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Pro-OSu is a solid compound with a molecular weight of 312.32 . It has a melting point of 133-135 °C and a boiling point of 421.3°C .

Safety And Hazards

Boc-Pro-OSu should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICWIJISMKZDDY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Pro-OSu

CAS RN

3392-10-7
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-(2,5-dioxo-1-pyrrolidinyl) ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (S)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AM Tamburro, V Guantieri, A Scatturin - International Journal of Biological …, 1984 - Elsevier
Using tripeptides of the type Boc-Pro-X-Gly-OEt and Boc-X-Pro-Gly-OEt where X = Val, Leu, Ile, Nle we have studied the influence of the X residue on the stability of folded conformations…
Number of citations: 4 www.sciencedirect.com
Y Ito, LS Liu, Y Imanishi - Journal of Biomaterials Science, Polymer …, 1991 - Taylor & Francis
… N-hydroxysuccinimide ester (Boc-Pro-OSu), and glycine benzyl ester p-toluenesulphonyl … (5.0 mM) and Boc-Pro-OSu (5.0 mM) were dissolved in dimethyl formamide (DMF, 6 ml), and …
Number of citations: 10 www.tandfonline.com
T YOSHIMOTO, K KAWAHARA… - The Journal of …, 1985 - jstage.jst.go.jp
MATERIALS AND METHODS Materials-Prolyl endopeptidases from bo vine brain(5) and F. meningosepticum(13), dipep tidyl aminopeptidase‡ W from porcine pancreas (17), and …
Number of citations: 57 www.jstage.jst.go.jp
N Pétry, H Benakki, E Clot, P Retailleau… - Beilstein Journal of …, 2017 - beilstein-journals.org
… To verify the reactivity of either Boc–Pro–OSu (1) or H–Pro–OMe (2) in the mechanocoupling, we reacted HCl·H–Phe–OMe or Boc–Phe–OSu with respectively Boc–Pro–OSu and HCl·H…
Number of citations: 12 www.beilstein-journals.org
J Roy, RT Havran, IL Schwartz… - International journal of …, 1975 - Wiley Online Library
… The amino acid derivatives used were: Boc-Leu-ONp (32), Boc-Pro-OSu (S), … The active ester derivatives used were Boc-Pro-OSu (9), Boc-Tyr(Bzl)ONp …
Number of citations: 7 onlinelibrary.wiley.com
I Minami, M Yuhara, J Tsuji - Tetrahedron letters, 1987 - Elsevier
As a new protective group of amines, 1-isopropylallyloxycarbonyl (IPAoc) group was developed. IPAoc group can be removed by treatment with a palladium-phosphine catalyst forming …
Number of citations: 27 www.sciencedirect.com
CH Li, KT Wang - The Journal of Organic Chemistry, 1971 - ACS Publications
In a previous report, 1 we described the synthesis of three protected peptides occurring in the region of res-idues 53-67 in theamino acid sequence2· 3 of the HGH molecule. 4 5This …
Number of citations: 12 pubs.acs.org
D Meyer, F Sielaff, M Hammami… - Biochemical …, 2013 - portlandpress.com
… Boc-Pro-OSu was coupled with commercially available H-Arg-AMC·2HCl, followed by cleavage of the Boc-protection group to give intermediate 124 (MS calculated 428.48, found …
Number of citations: 129 portlandpress.com
M Kohmura, N Nio, K Kubo, Y Minoshima… - Agricultural and …, 1989 - academic.oup.com
The possible roles of caseins as exorphins, immunostimulants and hypotensive agents have recently been suggested by several groups. In an attempt to prove the existence and to …
Number of citations: 242 academic.oup.com
D Krumme, H Wenzel, H Tschesche - FEBS letters, 1998 - Wiley Online Library
… The aqueous solution was extracted with ethyl acetate several times, the organic solutions were dried with Na 2 SO 4 and Boc-Pro-OSu was added. After extraction of the organic …
Number of citations: 26 febs.onlinelibrary.wiley.com

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